Nickel fluoroborate

Description

Properties

IUPAC Name |

nickel(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSZAKRMXIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

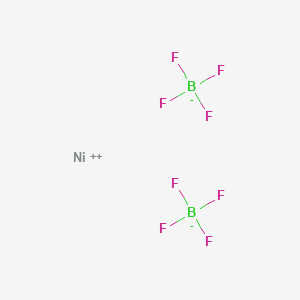

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Ni | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884766 | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14708-14-6 | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Nickel Fluoroborate for Catalytic Applications: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and catalytic applications of nickel fluoroborate. The content herein is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for successful implementation in a laboratory setting.

Introduction: The Versatility of this compound in Catalysis

This compound, with the chemical formula Ni(BF₄)₂, is an inorganic compound that has garnered significant interest as a versatile catalyst and catalyst precursor in a range of chemical transformations. Its utility stems from the unique properties of the nickel(II) ion, which can readily participate in redox cycles, and the non-coordinating nature of the tetrafluoroborate anion (BF₄⁻), which often allows for open coordination sites on the nickel center, crucial for catalytic activity.

This guide will delve into the practical aspects of synthesizing this compound, its detailed characterization, and its application in key catalytic processes, providing a solid foundation for its use in research and development.

Synthesis of Nickel(II) Tetrafluoroborate: Methodologies and Mechanistic Insights

The synthesis of nickel(II) tetrafluoroborate can be approached through several routes, with the choice of method often depending on the desired hydration state of the final product and the available starting materials. The most common form is the hexahydrate, Ni(BF₄)₂·6H₂O, a green crystalline solid.[1][2][3][4][5]

Synthesis of Nickel(II) Tetrafluoroborate Hexahydrate from Nickel Carbonate

This is a widely used and straightforward method that involves the reaction of a nickel(II) salt, such as nickel carbonate (NiCO₃), with fluoroboric acid (HBF₄).

Causality Behind Experimental Choices:

-

Nickel Carbonate as a Precursor: Nickel carbonate is an excellent choice as it reacts with the acid to produce carbon dioxide and water as byproducts, which are easily removed from the reaction mixture.

-

Fluoroboric Acid: This provides the tetrafluoroborate anion and the acidic medium necessary to dissolve the nickel carbonate.

-

Controlled Addition: Slow addition of the acid to the nickel carbonate slurry is crucial to manage the effervescence from CO₂ evolution, preventing loss of reactants.

-

Heating and Crystallization: Gentle heating helps to ensure complete reaction and to concentrate the solution to the point of saturation, from which the hexahydrate crystals will form upon cooling.

Experimental Protocol:

-

In a well-ventilated fume hood, add 11.9 g (0.1 mol) of nickel(II) carbonate to a 250 mL beaker.

-

Slowly and with constant stirring, add a 48% aqueous solution of fluoroboric acid (approximately 36.8 mL, 0.2 mol) to the nickel carbonate. The addition should be dropwise to control the foaming.

-

Once the addition is complete and the effervescence has ceased, gently heat the green solution on a hot plate to approximately 60-70 °C to ensure the reaction goes to completion and to concentrate the solution.

-

Continue heating until the solution is saturated. This can be tested by taking a drop of the hot solution on a glass rod and observing if crystals form upon cooling.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the green crystals of Ni(BF₄)₂·6H₂O by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold solvent like ethanol to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Ni(BF₄)₂·6H₂O from nickel carbonate.

Synthesis of Anhydrous Nickel(II) Tetrafluoroborate

For certain catalytic applications, the anhydrous form of this compound is required. This can be prepared by the dehydration of the hexahydrate or through direct synthesis in a non-aqueous medium.

Experimental Protocol (Dehydration):

-

Place a known amount of finely ground Ni(BF₄)₂·6H₂O in a vacuum oven.

-

Gradually increase the temperature to 100-120 °C under a high vacuum.

-

Maintain these conditions for several hours until a constant weight is achieved, indicating the complete removal of water.

-

The resulting anhydrous Ni(BF₄)₂ will be a light green or yellow powder.

-

Handle and store the anhydrous salt under an inert atmosphere to prevent rehydration.

Note: Thermal decomposition of the tetrafluoroborate anion can occur at higher temperatures, so careful temperature control is essential.[6][7][8][9]

Characterization of Nickel(II) Tetrafluoroborate

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| X-Ray Diffraction (XRD) | The powder XRD pattern of the synthesized product should match the standard pattern for Ni(BF₄)₂·6H₂O. The absence of peaks corresponding to starting materials like nickel oxide confirms the completion of the reaction.[10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will show a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water of hydration. A strong, broad band around 1000-1100 cm⁻¹ is characteristic of the B-F stretching vibrations of the tetrafluoroborate anion.[11][12][13][14] |

| Thermogravimetric Analysis (TGA) | TGA can be used to determine the number of water molecules of hydration. For Ni(BF₄)₂·6H₂O, a weight loss corresponding to six water molecules will be observed upon heating, typically in stages, before the decomposition of the anhydrous salt at higher temperatures.[6][7][8][9][15] |

| UV-Visible Spectroscopy | An aqueous solution of nickel(II) tetrafluoroborate will exhibit characteristic absorption bands in the visible region due to the d-d transitions of the [Ni(H₂O)₆]²⁺ complex, typically with a maximum absorbance around 396 nm.[16][17][18] |

Catalytic Applications of this compound

This compound serves as a versatile catalyst in various organic transformations.

Electrocatalytic Hydrogen Production

Nickel complexes derived from this compound have shown significant activity as electrocatalysts for the hydrogen evolution reaction (HER).

Conceptual Workflow:

Caption: Conceptual workflow for electrocatalytic hydrogen production using a this compound-derived catalyst.

Key Insights:

-

The use of ₂ as a starting material allows for the facile synthesis of nickel complexes with desired ligands.[19]

-

The catalytic activity is highly dependent on the nature of the ligand, which influences the electronic properties and coordination environment of the nickel center.

Cross-Coupling Reactions

This compound can be used as a precursor to generate active Ni(0) catalysts for various cross-coupling reactions, such as Suzuki-Miyaura couplings.

Experimental Protocol (In-situ Catalyst Generation):

-

To a reaction vessel under an inert atmosphere, add nickel(II) tetrafluoroborate, a suitable phosphine ligand (e.g., dppf), and a reducing agent (e.g., zinc powder).

-

Add the appropriate solvent (e.g., THF or DMF).

-

Stir the mixture at room temperature or with gentle heating to generate the active Ni(0) species in situ.

-

To this pre-formed catalyst, add the aryl halide and the boronic acid, along with a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Conclusion

This compound is a readily accessible and highly versatile compound with significant potential in catalysis. Its synthesis is straightforward, and its properties can be tuned through the choice of ligands when used to form coordination complexes. This guide has provided a foundational understanding of its synthesis, characterization, and key applications, empowering researchers to explore its full potential in their scientific endeavors.

References

-

Arıkan, S., Nuralın, L., & Bilen, M. (n.d.). Comparative XRD pattern of commercial nickel oxide and this compound synthesized under optimal conditions. ResearchGate. [Link]

-

Arıkan, S., Nuralın, L., & Bilen, M. (n.d.). Comparative XRD pattern of commercial this compound and this compound synthesized under optimal conditions. ResearchGate. [Link]

-

PubChem. (n.d.). Nickel(II) tetrafluoroborate hexahydrate. National Center for Biotechnology Information. [Link]

-

Das, R. K., Ghatak, T., Samanta, R. C., & Bera, J. K. (2011). A fluoro-bridged dinuclear nickel(II) compound from tetrafluoroborate precursor: Making sense of a serendipitous reaction. Indian Journal of Chemistry - Section A, 50(9-10), 1350-1355. [Link]

-

Naskar, A., Guha, A. K., Mukherjee, M., & Ray, L. (n.d.). FTIR spectra of Ni(II) complexes 1 (left) and 2 (right). ResearchGate. [Link]

-

Naskar, A., Guha, A. K., Mukherjee, M., & Ray, L. (n.d.). FTIR spectra of (A) pristine and (B) nickel (II) treated biomass. ResearchGate. [Link]

-

(n.d.). Chemicals Nickel nitrate hexahydrate (Ni(NO3)2 6H2O, 98%), Ammonium molybdate ((NH4)6Mo7O24), 2-methylimidazole, Methanol, sulfu. [Link]

-

(n.d.). UV–Vis absorption spectra of the Ni(II) complex in the absence and presence of CT-DNA. [Link]

-

(n.d.). FTIR spectroscopy analysis of nickel nanoparticles. FTIR spectroscopy.... ResearchGate. [Link]

-

(n.d.). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Academic Journals. [Link]

-

(2017). UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. [Link]

-

(2023). Spectrophotometric Detection of Nickel in Water by Lab-on-a- chip Technology: Application to Electroplating. CET, 99. [Link]

-

Request PDF. (n.d.). Thermal decomposition of nickel nitrate hexahydrate, Ni(NO3)2·6H2O, in comparison to Co(NO3)2·6H2O and Ca(NO3)2·4H2O. ResearchGate. [Link]

-

Request PDF. (n.d.). Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. [Link]

-

Request PDF. (n.d.). Melting and thermal decomposition of 2. ResearchGate. [Link]

-

(n.d.). STUDY OF THERMAL DECOMPOSITION OF Ni(II) AND Fe(III) NITRATES AND THEIR MIXTURE. Jetir.Org. [Link]

-

MDPI. (n.d.). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. [Link]

-

Request PDF. (2015). FTIR Study of the Interaction of Ni(CO) 4 with H-ZSM-5 and Ni-H-ZSM-5 Zeolites. ResearchGate. [Link]

-

Request PDF. (n.d.). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. ResearchGate. [Link]

-

(n.d.). FTIR spectra of (a) Ni/Fe LDH, (b) Glycerol, (c) Ni/Fe LDH/GL, (d) Ni/Fe LDH after adsorption, and (e) Ni/Fe LDH/GL after adsorption. ResearchGate. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Nickel(II) tetrafluoroborate hexahydrate | 15684-36-3 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. scbt.com [scbt.com]

- 5. Nickel(II) tetrafluoroborate hexahydrate, 99% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemijournal.com [chemijournal.com]

- 18. cetjournal.it [cetjournal.it]

- 19. cris.technion.ac.il [cris.technion.ac.il]

nickel fluoroborate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Nickel Fluoroborate

Abstract

Nickel(II) tetrafluoroborate, particularly in its common hexahydrate form, Ni(BF₄)₂·6H₂O, is a compound of significant interest in fields ranging from electroplating and catalysis to advanced materials science.[1][2][3] The arrangement of atoms within its crystal lattice fundamentally dictates its physical and chemical properties, influencing its reactivity, stability, and performance in various applications. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the crystal structure of this compound. We will delve into the theoretical underpinnings and practical execution of both single-crystal and powder X-ray diffraction techniques, supplemented by complementary analytical methods. The causality behind experimental choices is explored to provide a framework for robust structural analysis, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Significance of Crystalline Architecture

Nickel(II) tetrafluoroborate hexahydrate presents as blue-green crystals that are highly soluble in water.[2][4] Its chemical structure consists of a central nickel(II) cation, two tetrafluoroborate anions (BF₄⁻), and six water molecules. The precise three-dimensional arrangement of these components—the crystal structure—is not merely an academic detail. It governs the coordination environment of the nickel ion, which is critical for its role in catalysis and its electrochemical behavior in plating baths. Furthermore, the interplay of hydrogen bonding between the coordinated water molecules and the fluoroborate anions stabilizes the entire lattice.

Understanding this architecture is paramount for:

-

Predicting Material Properties: Correlating the atomic arrangement with macroscopic properties like thermal stability and spectroscopic signatures.

-

Rational Material Design: Using the structure as a blueprint for synthesizing novel materials. For instance, this compound can serve as both a nickel source and a structure-directing agent in the synthesis of electroactive materials for energy storage.[5][6]

-

Quality Control: Verifying phase purity and identifying potential polymorphs or hydrated states in bulk samples.

This guide will focus on the two primary diffraction techniques used to reveal this crystalline architecture: Single-Crystal X-ray Diffraction (SC-XRD) for definitive structural determination and Powder X-ray Diffraction (PXRD) for phase analysis and bulk characterization.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is an unparalleled, non-destructive technique for determining the precise location of every atom within a crystal lattice, yielding detailed information on unit cell dimensions, bond lengths, and bond angles.[7][8]

Causality: The choice to pursue SC-XRD is driven by the need for unambiguous structural data. While other techniques provide supportive evidence, only a single-crystal analysis can produce a definitive three-dimensional model of the atomic arrangement, which serves as the foundational truth for all further characterization.

Expected Crystal Structure of Ni(BF₄)₂·6H₂O

Analysis of nickel(II) tetrafluoroborate hexahydrate reveals that the nickel(II) ion does not directly interact with the tetrafluoroborate anions. Instead, it is coordinated by six water molecules in an octahedral geometry, forming the complex cation [Ni(H₂O)₆]²⁺. The tetrafluoroborate anions, BF₄⁻, act as counter-ions, balancing the charge and participating in an extensive network of hydrogen bonds with the hydrogen atoms of the coordinated water molecules. A similar coordination motif is observed in related structures like hexakis(N,N-dimethylformamide-O)nickel(II) bis(tetrafluoroborate).[9]

Quantitative Data: Crystallographic Parameters

The following table summarizes typical crystallographic data obtained from a single-crystal X-ray diffraction analysis of a nickel complex with a similar hexacoordinate environment.

| Parameter | Value | Significance |

| Chemical Formula | H₁₂B₂F₈NiO₆ | Confirms the composition as the hexahydrate form.[10] |

| Crystal System | Monoclinic / Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The fundamental repeating dimensions of the crystal lattice. |

| Coordination Number | 6 | The Ni(II) center is coordinated by six oxygen atoms from the water ligands. |

| Coordination Geometry | Octahedral | The six water molecules arrange themselves at the vertices of an octahedron around the central Ni(II) ion. |

Experimental Workflow: From Crystal to Structure

The process of determining the crystal structure via SC-XRD is a systematic workflow, designed to ensure data quality and a reliable final structure.

Protocol 1: Single-Crystal Growth and Mounting

-

Objective: To obtain a single crystal of Ni(BF₄)₂·6H₂O suitable for diffraction, typically 0.1-0.3 mm in each dimension.

-

Procedure:

-

Prepare a saturated aqueous solution of nickel(II) tetrafluoroborate at room temperature.

-

Loosely cover the container (e.g., with perforated paraffin film) to allow for slow evaporation over several days.

-

Monitor for the formation of well-defined, transparent blue-green crystals.

-

Using a microscope, select a crystal with sharp edges and no visible cracks or defects.

-

Carefully coat the selected crystal in paratone oil to prevent dehydration.

-

Mount the crystal onto a MiTeGen loop attached to a goniometer head for placement on the diffractometer.[11] This procedure protects the crystal and allows for precise orientation in the X-ray beam.

-

Powder X-ray Diffraction (PXRD): Bulk Sample Analysis

While SC-XRD provides the ultimate detail from a single point, PXRD is essential for analyzing a bulk, polycrystalline sample.[12] It is the workhorse technique for routine phase identification, purity assessment, and determination of lattice parameters from a powdered material.[13]

Causality: Researchers use PXRD when single crystals are unavailable or when the goal is to verify that a bulk synthesis has produced the correct crystalline phase. The resulting diffraction pattern is a unique "fingerprint" for a given crystalline material, allowing for rapid comparison against known standards.[14]

Experimental Workflow: Fingerprinting a Crystalline Powder

The PXRD workflow is designed for high-throughput analysis and robust phase identification.

Protocol 2: Powder Sample Preparation and Analysis

-

Objective: To prepare a randomly oriented powder sample to obtain a diffraction pattern representative of the bulk material.

-

Procedure:

-

Take a representative sample (~10-20 mg) of the crystalline this compound.

-

Gently grind the sample in an agate mortar and pestle to a fine, consistent powder. This ensures that the microcrystals are randomly oriented, a requirement for obtaining accurate intensity data for all diffraction planes.

-

Pack the powder into a shallow well on a sample holder, ensuring the surface is flat and level with the holder's surface to prevent errors in peak positions.

-

Place the sample in the diffractometer.

-

Collect a diffraction pattern, typically scanning over a 2θ range of 5° to 70° using Cu Kα radiation.

-

Process the resulting data using analysis software. Compare the experimental peak positions and intensities to a reference pattern from a database to confirm the identity as Ni(BF₄)₂·6H₂O.

-

Complementary Spectroscopic and Thermal Analysis

While diffraction methods are central, a multi-technique approach provides a more complete picture and validates the structural model.

Causality: Using orthogonal techniques helps to confirm specific features of the crystal structure. For example, spectroscopy can validate the presence of functional groups identified in the diffraction model, while thermal analysis can quantify the volatile components (like water).

-

Vibrational Spectroscopy (FTIR/Raman): These techniques are highly effective for confirming the presence of the key molecular components. The tetrafluoroborate anion (BF₄⁻) exhibits a characteristic and intense asymmetric B-F stretching mode, providing a clear spectroscopic signature.[15] Additionally, the vibrations associated with the coordinated water molecules (O-H stretching and H-O-H bending) can be readily identified.

-

UV-Visible Spectroscopy: The blue-green color of the compound is due to electronic d-d transitions of the octahedrally coordinated Ni(II) ion. UV-Vis spectroscopy measures the energies of these transitions, which are directly influenced by the ligand field created by the six surrounding water molecules, thus providing electronic confirmation of the coordination environment determined by XRD.[15][16]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can precisely measure the mass loss corresponding to the dehydration of the six water molecules upon heating, confirming the "hexahydrate" stoichiometry. Differential Scanning Calorimetry (DSC) can identify the temperatures and enthalpies associated with these dehydration events and other phase transitions.

Safety and Handling

Scientific integrity demands a commitment to safety. Nickel(II) tetrafluoroborate hexahydrate is a hazardous substance and must be handled with appropriate care.

-

Hazards: Causes severe skin burns and eye damage.[17] It is also a suspected carcinogen and may cause an allergic skin reaction or respiratory difficulties.[18][19][20]

-

Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[21][18]

-

Engineering Controls: Handle this material exclusively within a certified chemical fume hood to avoid inhalation of dust.[21][18] Facilities should be equipped with an eyewash station and a safety shower.[21]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[21][18] The material is hygroscopic.[4]

Conclusion: From Structure to Function

The crystal structure of nickel(II) tetrafluoroborate hexahydrate is the key to understanding its utility. The well-defined [Ni(H₂O)₆]²⁺ octahedral complex provides a soluble, stable source of Ni²⁺ ions for electroplating. The arrangement of the fluoroborate anions and their hydrogen bonding network influence the material's stability and solubility. In materials synthesis, these weakly coordinating anions can be displaced, allowing the nickel center to act as a catalyst, or they can influence the morphology of newly forming materials.[5] By employing the rigorous analytical workflows detailed in this guide, researchers can confidently characterize this important compound, enabling its effective application in scientific and industrial pursuits.

References

-

Nickel(II) tetrafluoroborate hexahydrate | CAS#:15684-36-3 | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

-

Nickel fluoroborate_Organic Fluorine Chemical - HNJD-TECH. (n.d.). Retrieved January 13, 2026, from [Link]

-

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2•6H2O)-Lump - FUNCMATER. (n.d.). Retrieved January 13, 2026, from [Link]

-

Material Safety Data Sheet - Nickel tetrafluoroborate hexahydrate - Cole-Parmer. (n.d.). Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Borate(1-), tetrafluoro-, nickel(2+) (2:1). PubChem. Retrieved January 13, 2026, from [Link]

- Li, W. S., Blake, A. J., Champness, N. R., Schröder, M., & Wilson, D. W. (1998). Hexakis(N,N-dimethylformamide-O)nickel(II) Bis(tetrafluoroborate).

-

Materials Project. (n.d.). mp-559798: NiF2 (Tetragonal, P4_2/mnm, 136). Retrieved January 13, 2026, from [Link]

-

NICKEL TETRAFLUOROBORATE HEXAHYDRATE - LookChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

ChemBK. (n.d.). nickel tetrafluoroborate hexahydrate Ni(BF4)2.6(H2O). Retrieved January 13, 2026, from [Link]

-

ACS Publications. (n.d.). Crystal and molecular structure and isotropic hydrogen-1 nuclear magnetic resonance shifts of hexakis(acetic acid)nickel(II) tetrafluoroborate 2. Retrieved January 13, 2026, from [Link]

-

NIST Technical Series Publications. (n.d.). Standard x-ray diffraction powder patterns. Retrieved January 13, 2026, from [Link]

-

You, X. Y., et al. (2025). Synthesis of electroactive nickel hydroxide using nickel tetrafluoroborate as novel metal precursor and structure directing agent in different solvents for energy storage application. Request PDF on ResearchGate. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Nickel(II) fluoride. Retrieved January 13, 2026, from [Link]

-

University of Rochester. (n.d.). X-RAY DIFFRACTION in POWDERS. Retrieved January 13, 2026, from [Link]

- Das, R. K., et al. (2011). A fluoro-bridged dinuclear nickel(II) compound from tetrafluoroborate precursor: Making sense of a serendipitous reaction. Indian Journal of Chemistry - Section A, 50(9-10), 1350-1355.

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved January 13, 2026, from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved January 13, 2026, from [Link]

-

TechFi™. (n.d.). X-ray diffraction (XRD). Retrieved January 13, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved January 13, 2026, from [Link]

-

Lumigen Instrument Center. (n.d.). Powder and Thin-Film X-Ray Diffraction Facility. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Nickel(II) tetrafluoroborate hexahydrate. Retrieved January 13, 2026, from [Link]

-

Muneer CP. (2021, January 27). X-Ray Diffraction Techniques - Single Crystal and Powder Methods [Video]. YouTube. Retrieved January 13, 2026, from [Link]

-

Fisher Scientific. (n.d.). Nickel(II) tetrafluoroborate hexahydrate. Retrieved January 13, 2026, from [Link]

- Semenov, N. A., et al. (2019). Supporting Information: Single-crystal X-ray diffraction, Powder X-ray diffraction.... Royal Society of Chemistry.

-

International Journal of Advanced Chemistry Research. (n.d.). Spectroscopic insights into ligand field effects on nickel(II) complexes. Retrieved January 13, 2026, from [Link]

Sources

- 1. hnjd-tech.com [hnjd-tech.com]

- 2. buy Nickel(II) tetrafluoroborate hexahydrate Lump manufacturers - FUNCMATER [funcmater.com]

- 3. Borate(1-), tetrafluoro-, nickel(2+) (2:1) | B2F8Ni | CID 61765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NICKEL TETRAFLUOROBORATE HEXAHYDRATE|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 12. TechFi™ [micro.org.au]

- 13. lumigen.wayne.edu [lumigen.wayne.edu]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistryjournals.net [chemistryjournals.net]

- 17. Nickel(II) tetrafluoroborate hexahydrate, 99% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 18. Nickel(II) tetrafluoroborate hexahydrate | CAS#:15684-36-3 | Chemsrc [chemsrc.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Nickel Fluoroborate

Foreword: Understanding the Thermal Lability of Nickel Fluoroborate for Advanced Applications

To the researchers, scientists, and drug development professionals dedicated to advancing chemical synthesis and materials science, this guide offers a comprehensive exploration of the thermal decomposition mechanism of nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O). A thorough understanding of a compound's thermal stability and decomposition pathway is not merely an academic exercise; it is a cornerstone of safe and reproducible process development, enabling the rational design of synthetic routes and the prevention of unforeseen reactivity. This document moves beyond a superficial overview, delving into the nuanced, multi-stage thermal degradation of this important chemical, providing both the "what" and the "why" that underpins its behavior under thermal stress. The insights contained herein are designed to empower you to handle and utilize this compound with a heightened level of expertise and safety.

Introduction to Nickel(II) Tetrafluoroborate Hexahydrate: Properties and Applications

Nickel(II) tetrafluoroborate hexahydrate is a green crystalline solid that is highly soluble in water.[1] It serves as a versatile reagent and precursor in various chemical applications, including as a catalyst in organic synthesis and in the electroplating of nickel.[2] The presence of six water molecules in its coordination sphere significantly influences its physical and chemical properties, particularly its thermal stability.

The Stepwise Thermal Decomposition of Nickel(II) Tetrafluoroborate Hexahydrate: A Multi-Stage Process

Stage 1: Dehydration - The Loss of Water of Crystallization

Upon initial heating, the primary event is the endothermic removal of the six water molecules of hydration. This process is typically not concerted and occurs in multiple, often overlapping, steps. For analogous compounds like Zn(BF₄)₂·6H₂O, the dehydration is observed to happen in two distinct steps.[4] It is highly probable that Ni(BF₄)₂·6H₂O follows a similar pattern, with the initial loss of a subset of the water molecules at a lower temperature, followed by the removal of the remaining, more tightly bound water molecules at a slightly higher temperature.

Expected Dehydration Pathway:

Ni(BF₄)₂·6H₂O(s) → Ni(BF₄)₂(H₂O)ₓ(s) + (6-x)H₂O(g) Ni(BF₄)₂(H₂O)ₓ(s) → Ni(BF₄)₂(s) + xH₂O(g)

The precise temperatures and mass losses for each dehydration step for this compound would require experimental verification through TGA.

Stage 2: Decomposition of Anhydrous this compound

Following complete dehydration, the resulting anhydrous nickel(II) tetrafluoroborate (Ni(BF₄)₂) undergoes decomposition at a significantly higher temperature. This stage is characterized by the breakdown of the tetrafluoroborate anion.

Expected Decomposition Reaction:

Ni(BF₄)₂(s) → NiF₂(s) + 2BF₃(g)

This decomposition pathway is analogous to that observed for other metal tetrafluoroborates, where the final solid residue is the corresponding metal fluoride, and the gaseous product is boron trifluoride. The evolution of the corrosive and toxic boron trifluoride gas is a critical safety consideration when heating this compound to high temperatures.

The following diagram illustrates the proposed thermal decomposition pathway of nickel(II) tetrafluoroborate hexahydrate.

Caption: Proposed thermal decomposition pathway of Ni(BF₄)₂·6H₂O.

Experimental Methodologies for Elucidating the Decomposition Mechanism

To experimentally validate and quantify the proposed decomposition mechanism, a suite of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques, often performed simultaneously (TGA-DTA), provide critical data on the temperatures of decomposition events and the associated mass losses.

Experimental Protocol: TGA-DTA of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground nickel(II) tetrafluoroborate hexahydrate into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible and a reference crucible (empty) into the TGA-DTA instrument.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 600-800 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass (TGA curve) and the temperature difference (DTA curve) as a function of the sample temperature.

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and completion temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed dehydration and decomposition reactions.

-

Analyze the DTA curve to identify endothermic (dehydration, decomposition) and exothermic (phase transitions, oxidation if air is present) events, correlating them with the mass loss steps from the TGA data.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

To definitively identify the gaseous products evolved during each stage of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS).

Experimental Protocol: TGA-MS of this compound

-

TGA Setup: Follow the TGA protocol as described above.

-

TGA-MS Interface: Connect the gas outlet of the TGA furnace to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

MS Acquisition: As the sample is heated in the TGA, continuously scan a range of mass-to-charge ratios (m/z) to detect the evolving gases. Key m/z values to monitor would include:

-

m/z = 18 for water (H₂O)

-

m/z = 67, 68 for boron trifluoride (BF₃) and its isotopes.

-

Other potential fragments depending on possible side reactions.

-

-

Data Analysis: Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA curve. This will confirm the evolution of water during the initial stages and boron trifluoride during the final decomposition.

The following diagram illustrates a typical experimental workflow for the thermoanalytical investigation of this compound.

Caption: Experimental workflow for investigating the thermal decomposition of this compound.

Quantitative Data Summary (Hypothetical)

While specific experimental data for Ni(BF₄)₂·6H₂O is not available, the following table provides a template for how such data would be presented based on the expected decomposition mechanism.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Theoretical %) | Mass Loss (Experimental %) | Evolved Gas(es) | Solid Product(s) |

| Dehydration (Step 1) | ~100 - 200 | Varies | To be determined | H₂O | Ni(BF₄)₂(H₂O)ₓ |

| Dehydration (Step 2) | ~200 - 350 | Varies (Total for 6 H₂O ≈ 31.7%) | To be determined | H₂O | Ni(BF₄)₂ |

| Decomposition | > 400 | ~39.9% (for 2 BF₃) | To be determined | BF₃ | NiF₂ |

Causality and Mechanistic Insights

The stepwise nature of the decomposition is rooted in the relative bond strengths within the hydrated salt. The coordination bonds between the nickel(II) ion and the water molecules are weaker than the covalent bonds within the tetrafluoroborate anion. Consequently, thermal energy first overcomes the energy barrier for the desorption of water molecules. Only at significantly higher temperatures is there sufficient energy to rupture the B-F bonds within the [BF₄]⁻ anion, leading to the formation of the thermodynamically stable nickel(II) fluoride and the release of gaseous boron trifluoride. The multi-step dehydration likely reflects differences in the coordination environment and hydrogen bonding of the water molecules within the crystal lattice.

Conclusion and Practical Implications

The thermal decomposition of nickel(II) tetrafluoroborate hexahydrate is a predictable, multi-stage process initiated by dehydration and culminating in the formation of nickel(II) fluoride and boron trifluoride. For laboratory and industrial applications, this has several critical implications:

-

Drying: When preparing the anhydrous salt, precise temperature control is necessary to ensure complete dehydration without initiating the decomposition of the fluoroborate anion.

-

High-Temperature Reactions: In reactions where this compound is used at elevated temperatures, the evolution of toxic and corrosive BF₃ gas must be anticipated and managed with appropriate ventilation and scrubbing systems.

-

Material Compatibility: The formation of nickel fluoride as a final product should be considered when using this compound as a precursor for materials synthesis.

By understanding this decomposition mechanism, researchers can better control reactions, ensure safety, and achieve desired outcomes in their synthetic and material science endeavors.

References

-

ChemBK. nickel tetrafluoroborate hexahydrate Ni(BF4)2.6(H2O). [Link]

-

FUNCMATER. Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2•6H2O)-Lump. [Link]

-

ResearchGate. Thermal Decomposition of Nickel Salt Hydrates | Request PDF. [Link]

-

ResearchGate. Synthesis, thermal investigations and kinetic data of Zn(BF4)2·6H2O. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of nickel fluoroborate solutions

An In-Depth Technical Guide to Nickel Fluoroborate Solutions

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in chemical synthesis and materials science, this document moves beyond a simple recitation of facts to explain the underlying principles governing the behavior of this important chemical compound. The methodologies presented are grounded in established analytical chemistry, ensuring reliability and reproducibility.

Introduction and Core Concepts

Nickel(II) tetrafluoroborate, with the chemical formula Ni(BF₄)₂, is a compound of significant interest, primarily utilized in the field of electroplating.[1][2] It is typically supplied as a concentrated aqueous solution or as a green crystalline hexahydrate solid (Ni(BF₄)₂·6H₂O).[3][4] The utility of this compound solutions, particularly in specialty and high-speed nickel plating, stems from their high conductivity, buffering capacity, and ability to deposit fine-grained, ductile nickel layers.[1][5] Understanding the fundamental properties of these solutions is paramount for process control, quality assurance, and the development of new applications.

This guide will elucidate the key physical and chemical characteristics of this compound solutions, provide validated protocols for their analysis, and discuss the chemical principles that dictate their behavior and safe handling.

Physical Properties of this compound Solutions

The physical properties of a this compound solution are critical indicators of its concentration and purity. These parameters are routinely monitored in industrial settings to maintain optimal performance, especially in electroplating baths.[6][7]

A typical commercially available this compound solution is an odorless, green liquid.[1] Its physical characteristics are concentration-dependent, but standard solutions exhibit the properties summarized in the table below.

| Property | Typical Value | Significance & Causality |

| Appearance | Apple-Green Liquid | The green color is characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is the predominant nickel species in aqueous solutions. |

| Odor | Odorless | The salt itself is non-volatile, and its components do not have a characteristic smell. |

| Specific Gravity | 1.47 - 1.5 g/cm³ at 20°C (68°F) | This value is significantly denser than water, reflecting the high concentration of dissolved nickel and fluoroborate salts.[1][4][8][9] It is a primary measure of solution concentration. |

| pH | < 7.0 | The solution is acidic due to the hydrolysis of both the hydrated nickel(II) ion and the tetrafluoroborate anion, which will be discussed in the Chemical Properties section.[1] |

| Solubility | Highly soluble in water | As an inorganic salt, it readily dissolves and dissociates in water.[1][4] |

| Boiling Point | ~100°C (212°F) | The boiling point is close to that of water but will be elevated depending on the salt concentration due to colligative properties.[10] |

Chemical Properties and Reactivity

The chemical behavior of this compound solution is governed by the interactions of the hydrated nickel cation [Ni(H₂O)₆]²⁺ and the tetrafluoroborate anion [BF₄]⁻ with the aqueous solvent and other chemical species.

Acidity and Hydrolysis

A key characteristic of this compound solutions is their inherent acidity.[1] This property arises from two primary equilibrium reactions:

-

Hydrolysis of the Hydrated Nickel(II) Ion: The hexaaquanickel(II) ion acts as a weak Brønsted-Lowry acid, donating a proton to water: [Ni(H₂O)₆]²⁺ + H₂O ⇌ [Ni(H₂O)₅(OH)]⁺ + H₃O⁺

-

Hydrolysis of the Tetrafluoroborate Anion: The tetrafluoroborate anion can also undergo slight hydrolysis, particularly upon heating, to produce hydrofluoric acid and boric acid. This equilibrium contributes to the solution's acidity and must be considered for material compatibility. [BF₄]⁻ + 3H₂O ⇌ B(OH)₃ + 3HF + F⁻

The acidic nature of these solutions means they will react exothermically with bases in a neutralization reaction.[1]

Stability and Decomposition

Under standard conditions, this compound solutions are stable. However, at elevated temperatures, decomposition can occur, potentially releasing toxic and corrosive fumes such as hydrogen fluoride.[4] This is a critical consideration for storage and handling. The solution is generally considered non-flammable and not a strong oxidizing or reducing agent, though it can serve as a catalyst for some organic reactions.[1]

Reactivity in Synthesis

The tetrafluoroborate anion, while often considered a non-coordinating anion, can participate in reactions under specific conditions. For instance, it can act as a fluoride source in the synthesis of fluoro-bridged metal complexes, demonstrating that the [BF₄]⁻ ion is not entirely inert.[11]

Experimental Protocols for Solution Analysis

Maintaining a this compound solution within its optimal operational parameters requires routine and accurate analysis. The following protocols describe validated methods for determining the three most critical parameters: pH, specific gravity, and nickel concentration.

Workflow for Plating Bath Analysis

The following diagram illustrates the logical workflow for the routine analysis and maintenance of a this compound solution, such as an electroplating bath.

Caption: Workflow for the analysis and maintenance of a this compound bath.

Protocol for pH Measurement

Principle: The pH is a measure of the hydrogen ion activity in the solution. A calibrated electronic pH meter provides the most accurate and reproducible measurement.[12][13]

Methodology:

-

Calibration: Calibrate the pH meter using a three-point calibration with standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2).[13] Rinse the electrode with deionized water and gently blot dry between each buffer.

-

Sample Measurement: Submerge the calibrated electrode in a beaker containing the this compound solution.

-

Equilibration: Allow the reading to stabilize for at least 30-60 seconds.

-

Recording: Record the pH value to two decimal places.

-

Cleaning: Thoroughly rinse the electrode with deionized water after use and store it in the appropriate storage solution.

Causality: The acidic nature of the solution requires accurate measurement to control the plating process, as pH affects deposit characteristics and bath stability. Calibration ensures the meter's response is linear and accurate across the expected pH range.[14]

Protocol for Specific Gravity Measurement

Principle: Specific gravity is the ratio of the density of the solution to the density of water.[15] It is an excellent proxy for the total dissolved solids and, therefore, the concentration of the solution. The pycnometer method offers high precision.

Methodology:

-

Tare Weight: Carefully clean and dry a pycnometer (specific gravity bottle) and measure its mass (W).[15]

-

Sample Weight: Fill the pycnometer with the this compound solution. Ensure the temperature is controlled (e.g., 20°C) and that no air bubbles are present. Measure the mass of the filled pycnometer (W₁).[15]

-

Water Weight: Empty and thoroughly clean the pycnometer. Fill it with deionized water at the same temperature and measure its mass (W₂).[15]

-

Calculation: The specific gravity (d) is calculated using the formula: d = (W₁ - W) / (W₂ - W)

Causality: This gravimetric method provides a direct measure of density relative to water.[16][17] Since the mass of dissolved salts directly contributes to the solution's mass per unit volume, this measurement is a robust and reliable indicator of solution strength.

Protocol for Nickel Concentration Determination (UV-Vis Spectrophotometry)

Principle: Nickel(II) ions form a stable, colored complex with dimethylglyoxime (DMG) in an alkaline solution in the presence of an oxidizing agent. The intensity of the color, which is proportional to the nickel concentration, can be measured using a UV-Vis spectrophotometer at a specific wavelength. This method is highly sensitive and specific for nickel.

Methodology:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions with known nickel concentrations (e.g., 0, 2, 4, 6, 8, 10 ppm Ni) from a certified nickel standard solution.

-

To each standard, add an oxidizing agent (e.g., saturated bromine water) followed by a 1% solution of dimethylglyoxime in ethanol and an alkaline solution (e.g., ammonium hydroxide) to develop the red-colored complex.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 445 nm for the Ni-DMG complex.

-

Plot a graph of absorbance versus nickel concentration. This is the calibration curve.

-

-

Sample Analysis:

-

Accurately dilute a small, known volume of the this compound solution with deionized water to bring the nickel concentration into the range of the calibration curve.

-

Treat the diluted sample with the same reagents (oxidizing agent, DMG, alkaline solution) as the standards.

-

Measure the absorbance of the prepared sample at 445 nm.

-

-

Calculation: Determine the nickel concentration in the diluted sample by comparing its absorbance to the calibration curve. Calculate the concentration in the original, undiluted solution by multiplying by the dilution factor.

Causality: This protocol is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The use of a specific complexing agent (DMG) ensures that the measurement is selective for nickel, minimizing interference from other metals that may be present.[18][19]

Safety, Handling, and Storage

This compound solutions present significant health and environmental hazards and must be handled with appropriate care.

-

Health Hazards: The solution is corrosive and can cause severe skin burns and eye damage.[20][21][22] It is also a skin sensitizer, may cause allergic reactions, and is suspected of being a carcinogen.[1][21][23] Inhalation of mists can cause irritation to the respiratory tract.[4][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles or a face shield, and appropriate protective clothing.[3][20] All handling should be performed in a well-ventilated area or a chemical fume hood.[4][20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[4][21] Keep away from incompatible materials such as strong bases.

-

Spills and Disposal: In case of a spill, contain the leak and clean up with an absorbent material. Dispose of waste in accordance with all local, state, and federal regulations. The solution is very toxic to aquatic life with long-lasting effects.[21][23]

References

-

PubChem. (n.d.). Borate(1-), tetrafluoro-, nickel(2+) (2:1). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Determination of Nickel in Aqueous Solution by Spectrophotometric Method using 2-Amino-3-Carbamoylpropanoic acid and Ninhydrin. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Spectrophotometric determination of nickel (II) with 2-aminoacetophenone isonicotinoylhydrazone. Retrieved from [Link]

-

SciSpace. (n.d.). Extractive Spectrophotometric Determination of Nickel (II). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Determination of Nickel (II) by Spectrophotometry in Micellar Media. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Nickel tetrafluoroborate hexahydrate. Retrieved from [Link]

-

HNJD-TECH. (2021). Nickel fluoroborate_Organic Fluorine Chemical. Retrieved from [Link]

-

PubChem. (n.d.). Nickel(II) tetrafluoroborate hexahydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

AESF. (n.d.). The Effect of Nickel Salts on Electroless Nickel Plating. Retrieved from [Link]

-

Technion - Israel Institute of Technology. (n.d.). A fluoro-bridged dinuclear nickel(II) compound from tetrafluoroborate precursor: Making sense of a serendipitous reaction. Retrieved from [Link]

-

Chemsrc. (2025). Nickel(II) tetrafluoroborate hexahydrate | CAS#:15684-36-3. Retrieved from [Link]

-

JPAB. (n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]

-

Vedantu. (n.d.). Determination of pH of Solutions: Experiment Steps & Tips. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Nickel Tetrafluoroborate. Retrieved from [Link]

-

911Metallurgist. (2016). How to Measure Specific Gravity. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 13 pH AND ITS MEASUREMENTS. Retrieved from [Link]

-

Products Finishing. (n.d.). CONTROL, ANALYSIS, AND TESTING. Retrieved from [Link]

-

Oreate AI Blog. (2026). Physical and Chemical Properties of Nickel and Its Application Research. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of the Characteristics of Nickel-Plating Baths. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5: pH Measurement and Its Applications (Experiment). Retrieved from [Link]

-

NPTEL. (n.d.). 1.0 EXPERIMENT ON DETERMINATION OF pH. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of the Characteristics of Nickel-Plating Baths. Retrieved from [Link]

-

YouTube. (2021). Simplified Method for Measuring Specific Gravity. Retrieved from [Link]

-

John Betts Fine Minerals. (n.d.). Quick Test Method for Determining Specific Gravity of Mineral Specimens. Retrieved from [Link]

Sources

- 1. Borate(1-), tetrafluoro-, nickel(2+) (2:1) | B2F8Ni | CID 61765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hnjd-tech.com [hnjd-tech.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Nickel(II) tetrafluoroborate hexahydrate | CAS#:15684-36-3 | Chemsrc [chemsrc.com]

- 5. Content Retired - Compliance Assistance Centers [caiweb.com]

- 6. clarksonlab.com [clarksonlab.com]

- 7. Plating Bath Chemistry | Inhouse Testing With XRF | Hitachi High-Tech [hha.hitachi-hightech.com]

- 8. strem.com [strem.com]

- 9. americanelements.com [americanelements.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. cris.technion.ac.il [cris.technion.ac.il]

- 12. Determination of pH of Solutions: Experiment Steps & Tips [vedantu.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. cerritos.edu [cerritos.edu]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. youtube.com [youtube.com]

- 17. Quick Test Method for Determining Specific Gravity of Mineral Specimens [johnbetts-fineminerals.com]

- 18. researchgate.net [researchgate.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. Nickel(II) tetrafluoroborate hexahydrate | B2F8H12NiO6 | CID 177615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to the Solubility of Nickel Fluoroborate in Organic Solvents

Foreword: Navigating the Nuances of Non-Aqueous Nickel Chemistry

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the solubility of nickel fluoroborate in organic solvents. The dissolution of an inorganic salt in a non-aqueous medium is a critical, yet often complex, step in a multitude of applications, from organic synthesis and catalysis to electrochemistry and materials science. This document moves beyond a simple recitation of facts, offering a deeper dive into the causality behind experimental choices and providing robust, self-validating protocols. Our objective is to empower you with the foundational knowledge and practical methodologies to confidently and accurately work with this compound in your research endeavors.

The Physicochemical Landscape of this compound Solubility

Nickel(II) tetrafluoroborate, Ni(BF₄)₂, is an inorganic salt that has garnered significant interest as a Lewis acid catalyst and a source of nickel(II) ions in non-aqueous systems.[1] Its utility is intrinsically linked to its solubility in organic solvents. Unlike simple halide salts, the tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which often enhances the solubility of the corresponding metal cation in organic media.[2]

The solubility of this compound is primarily dictated by the principles of "like dissolves like." Polar solvents are generally required to dissolve this ionic compound. However, the specific interactions between the nickel(II) cation, the tetrafluoroborate anion, and the solvent molecules play a crucial role in the dissolution process.

Key Factors Influencing Solubility:

-

Solvent Polarity and Coordinating Ability: Highly polar aprotic solvents with good coordinating capabilities, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are excellent candidates for dissolving this compound.[3] These solvents can effectively solvate the nickel(II) cation through donor-acceptor interactions, forming stable coordination complexes.[4] For instance, in acetonitrile, nickel(II) can form the hexakis(acetonitrile)nickel(II) complex, [Ni(MeCN)₆]²⁺, which facilitates the dissolution of the salt.[3]

-

Lewis Acid-Base Interactions: The nickel(II) ion is a Lewis acid and readily interacts with Lewis basic sites on organic solvent molecules (e.g., the oxygen in alcohols, ketones, and ethers, and the nitrogen in nitriles).[5] The strength of these interactions can significantly impact solubility. Solvents that are strong Lewis bases can more effectively break down the crystal lattice of the this compound.

-

The Tetrafluoroborate Anion: The BF₄⁻ anion is a large, weakly coordinating anion.[2] This characteristic reduces the lattice energy of the salt compared to salts with smaller, more strongly coordinating anions (like halides), making it easier for solvent molecules to separate the ions.

-

Presence of Water: The tetrafluoroborate anion is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[6][7][8][9] This hydrolysis can lead to the formation of boric acid and hydrofluoric acid, which can alter the chemical nature of the solution. Therefore, for applications requiring anhydrous conditions, it is crucial to use dry solvents and handle the hydrated form of this compound, nickel(II) tetrafluoroborate hexahydrate, with care.[10][11][12]

Qualitative and Quantitative Solubility Data

Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Notes |

| Nitriles | Acetonitrile (MeCN) | Very Soluble[3] | Forms stable [Ni(MeCN)₆]²⁺ complexes.[3] |

| Amides | Dimethylformamide (DMF) | Expected to be Soluble[3] | Strong coordinating solvent.[13] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble[3] | Strong coordinating solvent. |

| Alcohols | Methanol (MeOH) | Soluble[3] | Protic nature may influence stability over time. |

| Ethanol (EtOH) | Soluble[3] | Protic nature may influence stability over time. | |

| Carbonates | Propylene Carbonate (PC) | Expected to be Soluble | High polarity, non-coordinating co-solvent.[3] |

| Ethers | Tetrahydrofuran (THF) | Likely Sparingly Soluble | Moderate polarity. |

| Ketones | Acetone | Likely Soluble | Good polarity and coordinating ability.[14] |

| Esters | Ethyl Acetate (EtOAc) | Likely Sparingly Soluble | Lower polarity. |

Experimental Determination of Solubility: A Rigorous Approach

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal gravimetric method is a fundamental and widely accepted technique for determining the solubility of a solid in a liquid.

Isothermal Gravimetric Method: A Step-by-Step Protocol

This protocol outlines the determination of this compound solubility in an organic solvent at a constant temperature.

Materials and Equipment:

-

Nickel(II) tetrafluoroborate (anhydrous or hydrated, note the form)

-

High-purity organic solvent of interest (anhydrous grade recommended)

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled oven

-

Glass vials with airtight caps

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Pre-weighed, dry weighing dishes (e.g., aluminum or glass)

-

Desiccator

Protocol:

-

Solvent Equilibration: Place a sealed vial containing the organic solvent in the thermostatic bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

-

Preparation of Saturated Solution: Add an excess of this compound to the temperature-equilibrated solvent in a separate vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker bath. Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from several hours to over 24 hours, depending on the solvent and the salt. It is advisable to take measurements at different time points (e.g., 12, 24, and 48 hours) to confirm that the concentration is no longer changing.

-

Sample Withdrawal: Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume or weight of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, dry weighing dish. This step is critical to remove any fine, suspended particles.

-

Mass Determination of the Solution: Immediately cap the weighing dish and record the total mass of the dish and the filtered solution.

-

Solvent Evaporation: Place the weighing dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Drying to a Constant Weight: Once the solvent appears to be fully evaporated, continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator until two consecutive measurements are within an acceptable tolerance (e.g., ±0.2 mg).

-

Calculation of Solubility:

-

Mass of the filtered solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved this compound = (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the filtered solution - Mass of the dissolved this compound

-

Solubility ( g/100 g of solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

-

Spectroscopic Methods for Solubility Determination

For some systems, particularly for generating solubility data at multiple temperatures more rapidly, spectroscopic methods such as UV-Vis or Atomic Absorption (AA) spectroscopy can be employed. These methods require the creation of a calibration curve.

General Workflow:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at a specific wavelength where the nickel complex absorbs.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Withdraw and filter a sample of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mechanistic Insights and Predictive Framework

The dissolution of this compound in an organic solvent can be visualized as a multi-step process governed by thermodynamics.

Figure 1. A simplified logical workflow for the dissolution of this compound in an organic solvent.

The key to predicting solubility lies in understanding the interplay between the lattice energy of the solid salt and the solvation energy of the individual ions. A high solvation energy, driven by strong Lewis acid-base interactions between the Ni²⁺ ion and the solvent molecules, is required to overcome the lattice energy.

Applications in Research and Development

The ability to prepare solutions of this compound in organic solvents is critical for several applications:

-

Catalysis: As a Lewis acid, this compound can catalyze a variety of organic transformations. Its solubility in the reaction medium is essential for achieving high catalytic activity and selectivity.

-

Electrochemistry: Solutions of this compound in polar aprotic solvents are used as electrolytes in non-aqueous batteries and for the electrodeposition of nickel and nickel alloys.

-

Synthesis of Coordination Compounds: this compound is a common starting material for the synthesis of novel nickel coordination complexes. The choice of solvent can influence the coordination environment of the resulting complex.[13][15][16][17]

Conclusion: A Foundation for Further Discovery

While a comprehensive database of quantitative solubility data for this compound in all common organic solvents remains to be fully compiled, this guide provides a robust framework for both understanding the principles governing its solubility and for experimentally determining this crucial parameter. By employing the detailed protocols and considering the underlying chemical principles outlined herein, researchers can confidently prepare and utilize solutions of this compound, paving the way for new discoveries and innovations in their respective fields.

References

-

Chemeurope.com. (n.d.). Tetrafluoroborate. Retrieved from [Link]

-

Abe, H., et al. (2011). Hydrolysis of the Room Temperature Ionic Liquid, N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium Tetrafluoroborate. ResearchGate. Retrieved from [Link]

-

Kovalenko, N., et al. (2012). Electrochemical Deposition of Nickel in Aprotic Solvents. ResearchGate. Retrieved from [Link]

-

Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate. Retrieved from [Link]

-

Enggano, B. M. (2012). Synthesis and Characterization of Nickel(II) Coordination Complexes. University of Mississippi eGrove. Retrieved from [Link]

-

Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Semantic Scholar. Retrieved from [Link]

-

Clark, J. (n.d.). Nickel transition metal Chemistry. Doc Brown's Chemistry. Retrieved from [Link]

- Sirius Analytical Instruments Ltd. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

Chandrasekhar, V., et al. (2009). Polynuclear nickel(II) complexes: a magnetostructural study of Ni(II)4, Ni(II)6, and Ni(II)9 species with oxime ligands. Inorganic Chemistry, 48(15), 7268–7278. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel compounds. Retrieved from [Link]

-

La Salle University. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II). Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Brahmbhatt, T. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents? ResearchGate. Retrieved from [Link]

-

Li, W. S., et al. (1998). Hexakis( N , N -dimethylformamide- O )nickel(II) Bis(tetrafluoroborate). ResearchGate. Retrieved from [Link]

-